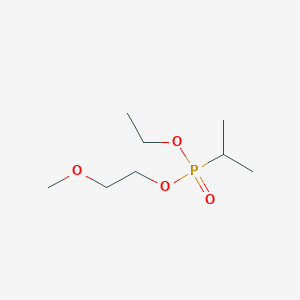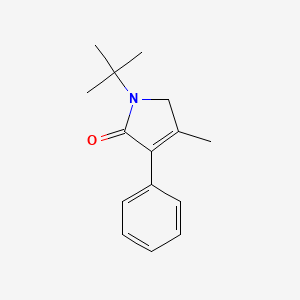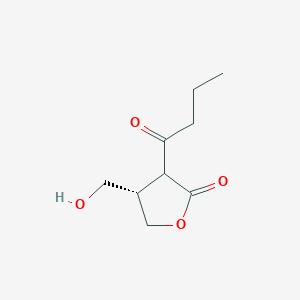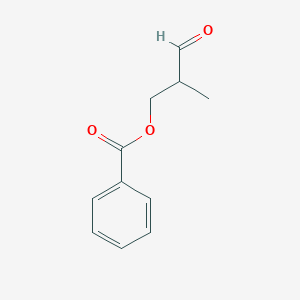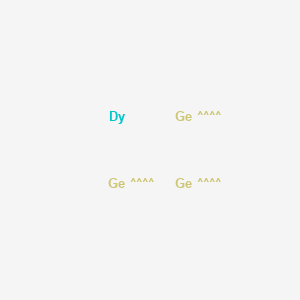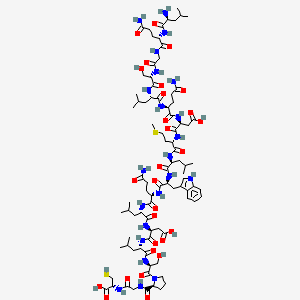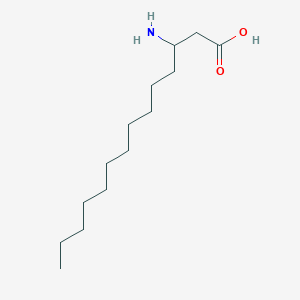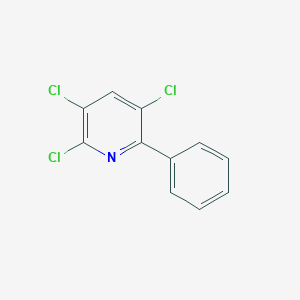![molecular formula C14H21O3PS B12562503 Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate CAS No. 194999-08-1](/img/structure/B12562503.png)
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a butenyl chain, which is further substituted with a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate halide precursor under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the butenyl chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Saturated phosphonate esters.
Substitution: Various substituted phosphonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate has several applications in scientific research:
Biology: The compound can be used to study enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: Used in the production of flame retardants, plasticizers, and other materials that benefit from the presence of phosphonate groups.
Mécanisme D'action
The mechanism of action of diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [1-(phenylsulfanyl)but-3-yn-1-yl]phosphonate: Similar structure but with a triple bond instead of a double bond.
Diethyl [1-(phenylsulfanyl)prop-2-en-1-yl]phosphonate: Similar structure but with a shorter carbon chain.
Uniqueness
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate is unique due to its specific combination of a phosphonate group, a butenyl chain, and a phenylsulfanyl group.
Propriétés
Numéro CAS |
194999-08-1 |
|---|---|
Formule moléculaire |
C14H21O3PS |
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
1-diethoxyphosphorylbut-3-enylsulfanylbenzene |
InChI |
InChI=1S/C14H21O3PS/c1-4-10-14(18(15,16-5-2)17-6-3)19-13-11-8-7-9-12-13/h4,7-9,11-12,14H,1,5-6,10H2,2-3H3 |
Clé InChI |
KZDLBFRSZSFBEU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC=C)SC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)

![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
